REACTION_CXSMILES
|
[S:1]([C:5]1[N:6]([CH2:10][C:11]([O:13]CC)=[O:12])[CH:7]=[CH:8][N:9]=1)([CH3:4])(=[O:3])=[O:2]>S(=O)(=O)(O)O>[S:1]([C:5]1[N:6]([CH2:10][C:11]([OH:13])=[O:12])[CH:7]=[CH:8][N:9]=1)([CH3:4])(=[O:3])=[O:2]
|
Name
|
Ethyl (2-mesyl-imidazol-1-yl)-acetate
|
Quantity
|
21.4 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(C)C=1N(C=CN1)CC(=O)OCC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 11/2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
A product crystallises
|
Type
|
TEMPERATURE
|
Details
|
on cooling
|
Type
|
CUSTOM
|
Details
|
Crystallisation
|
Type
|
CUSTOM
|
Details
|
for 5 hours
|
Duration
|
5 h
|
Type
|
FILTRATION
|
Details
|
After filtration, crystals (13.7 g.) which melt at 216- 217° C.
|
Type
|
CUSTOM
|
Details
|
are obtained
|
Type
|
CUSTOM
|
Details
|
Recrystallisation from water (110 cc.)
|
Name
|
|
Type
|
product
|
Smiles
|
S(=O)(=O)(C)C=1N(C=CN1)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 67.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |